molecular formula C8H6BrN5 B141221 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile CAS No. 142744-39-6

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile

Cat. No.: B141221
CAS No.: 142744-39-6
M. Wt: 252.07 g/mol
InChI Key: HPWOVCCSRKCACI-UHFFFAOYSA-N
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Description

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H6BrN5. This compound is known for its unique structure, which includes a bromine atom, a methylamino group, and a carbonitrile group attached to an imidazo-pyrazine ring system. It is used in various scientific research fields due to its promising properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, sodium cyanide.

Major Products Formed

Scientific Research Applications

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-methylimidazo[1,2-a]pyridine: Similar structure but lacks the carbonitrile group.

    8-Methylaminoimidazo[1,2-a]pyrazine: Similar structure but lacks the bromine atom.

    6-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile: Similar structure but lacks the methylamino group.

Uniqueness

6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile is unique due to the presence of all three functional groups (bromine, methylamino, and carbonitrile) on the imidazo-pyrazine ring system. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN5/c1-11-7-8-12-5(2-10)3-14(8)4-6(9)13-7/h3-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWOVCCSRKCACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN2C1=NC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162164
Record name 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142744-39-6
Record name 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142744-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142744396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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